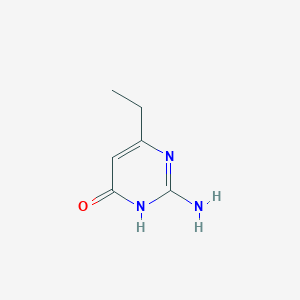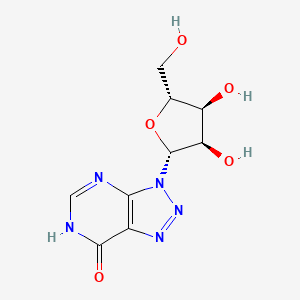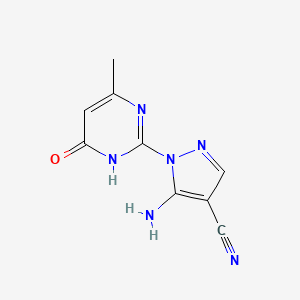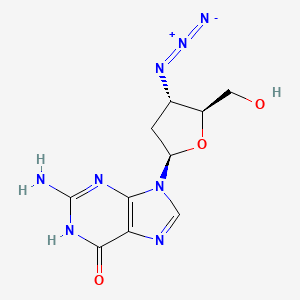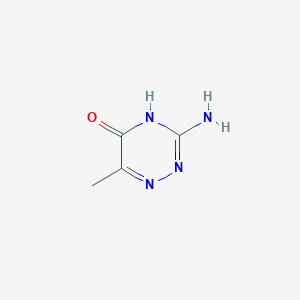
3-amino-6-methyl-2H-1,2,4-triazin-5-one
Übersicht
Beschreibung
3-amino-6-methyl-2H-1,2,4-triazin-5-one is a derivative of the heterocyclic compound triazine. It contains a triazine ring with a methyl group and an amino group . It is commonly used in the synthesis of pharmaceuticals and agrochemicals, and it has potential applications in the field of organic chemistry .
Synthesis Analysis
1,2,4-Triazines and its derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive . An efficient synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5 (4 H)-one derivatives and investigation as potential anticancer agents are reported .Molecular Structure Analysis
The molecules possessing triazine and tetrazine moieties belong to a special class of heterocyclic compounds. Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .Chemical Reactions Analysis
Different types of chemical reactions have been applied to the efficient synthesis of 3-thioxo/hydrazino-6-substituted-1,2,4-triazin-5-ones, such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation reactions .Physical And Chemical Properties Analysis
The molecular formula of 3-amino-6-methyl-2H-1,2,4-triazin-5-one is C4H6N4OS. Its molecular weight is 158.18 g/mol .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Other Compounds
- Triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
- The methods of application involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
- The results include the preparation of a complete range of 2,4,6-trisubstituted-1,3,5-triazines .
-
Biological Properties
-
Antimicrobial Activity
- Synthesized triazine compounds have been evaluated for their antimicrobial activity against E. coli, S. aureus and C. albicans .
- The methods of application involve the synthesis of the compounds and their evaluation against the mentioned microbes .
- The results include the determination of the antimicrobial activity of the compounds .
-
Antifungal Activity
-
Corrosion Inhibition
- Triazine compounds have been used to prevent mild steel against corrosion in 0.5M HCl solution .
- The methods of application involve the use of the compound as a corrosion inhibitor, studied via electrochemical, surface and theoretical calculation techniques .
- The results include the determination of the effectiveness of the compound as a corrosion inhibitor .
-
Heterogeneous Catalysis and Photocatalysis
-
Separation and Storage
-
Energy-Related Functions
-
Synthesis of Unnatural Amino Acids
- Alkynyl- and alkyl-1,2,4,5-tetrazine fragments have been used in the synthesis of several unnatural amino acids .
- The methods of application involve the synthesis of these amino acids using the mentioned tetrazine fragments .
- The results include the successful synthesis of several unnatural amino acids .
-
Inhibitory Potency
-
Heterogeneous Catalysis and Photocatalysis
-
Separation and Storage
-
Energy-Related Functions
-
Synthesis of Unnatural Amino Acids
- Alkynyl- and alkyl-1,2,4,5-tetrazine fragments have been used in the synthesis of several unnatural amino acids .
- The methods of application involve the synthesis of these amino acids using the mentioned tetrazine fragments .
- The results include the successful synthesis of several unnatural amino acids .
-
Inhibitory Potency
Zukünftige Richtungen
The future directions of research on 3-amino-6-methyl-2H-1,2,4-triazin-5-one could involve further investigation of its binding interactions and optimization for potential applications . Additionally, the synthesis, reactivity, and applications of 4-Amino-3-Thioxo/Hydrazino-6-substituted-1,2,4-triazin-5-ones could be explored further .
Eigenschaften
IUPAC Name |
3-amino-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDBNSBFWYPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-methyl-2H-1,2,4-triazin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



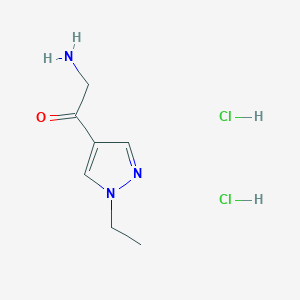
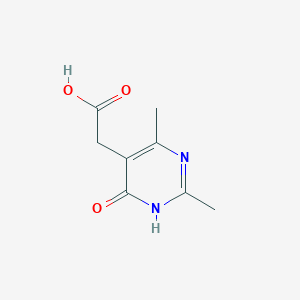
![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)




